Molecular weight and structural formula of Boc-L-glutamic acid dibenzyl ester
Molecular weight and structural formula of Boc-L-glutamic acid dibenzyl ester
An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-L-Glutamic Acid Dibenzyl Ester
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-glutamic acid dibenzyl ester, a pivotal building block in synthetic peptide chemistry. The document details its physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methods for quality control. Furthermore, it delves into the strategic application of this derivative within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, offering field-proven insights for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance in Peptide Synthesis
Glutamic acid, with its acidic side chain, is a functionally important amino acid in many biologically active peptides. To incorporate it into a growing peptide chain during chemical synthesis, its three reactive functional groups—the α-amino group, the α-carboxyl group, and the γ-carboxyl group—must be selectively masked and unmasked. N-α-(tert-Butoxycarbonyl)-L-glutamic acid dibenzyl ester, hereafter referred to as Boc-L-Glu(OBzl)-OBzl, is a derivative designed for this precise purpose.
It is primarily utilized within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[1][2] In this scheme:
-
The N-α-Boc group serves as a temporary protecting group, removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).
-
The α- and γ-benzyl esters act as "permanent" protecting groups for the carboxyl functions. They are stable to the repetitive TFA treatments but are removed during the final cleavage step, typically with a very strong acid like anhydrous hydrogen fluoride (HF) or via catalytic hydrogenolysis.[1][3]
This quasi-orthogonal system, while one of the classical approaches, remains highly relevant for the synthesis of long or aggregation-prone peptide sequences where the repetitive acid treatment can help disrupt secondary structures.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of Boc-L-Glu(OBzl)-OBzl is critical for its effective use, storage, and characterization.
Structural Formula
The structure consists of an L-glutamic acid core where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and both the α- and γ-carboxyl groups are esterified with benzyl groups.
(Note: An image would be placed here in a final document; for this format, the description suffices.)
Key Physicochemical Data
The following table summarizes the key properties of Boc-L-Glu(OBzl)-OBzl.
| Property | Value | Source / Method |
| IUPAC Name | Dibenzyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioate | Nomenclature |
| CAS Number | 80963-14-0 | [4] |
| Molecular Formula | C₂₆H₃₃NO₆ | --- |
| Molecular Weight | 457.55 g/mol | Calculated |
| Appearance | White to off-white crystalline powder or solid | Inferred from related compounds[5] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc) | Inferred from related compounds[6] |
| Melting Point | Data not available; expected to be a low-melting solid | --- |
| Optical Rotation | Data not available | --- |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of Boc-L-Glu(OBzl)-OBzl can be achieved through a logical, multi-step process starting from L-glutamic acid. The presented workflow is designed to maximize yield and purity by ordering the protection steps to prevent common side reactions. The strategy involves first protecting the carboxyl groups, which deactivates them and improves solubility in organic solvents, followed by the protection of the α-amino group.
Caption: Synthetic workflow for Boc-L-Glu(OBzl)-OBzl production.
Step-by-Step Methodology
Materials:
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L-Glutamic Acid
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Benzyl Alcohol (≥2.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, ~0.1 eq)
-
Toluene
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Protocol:
Step 1: Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate Salt [7]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-glutamic acid, toluene (to create a slurry), benzyl alcohol (2.5 eq), and p-TsOH·H₂O (0.1 eq).
-
Heat the mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed. The use of cyclohexane as a solvent has also been reported to be effective and avoids the higher temperatures and potential racemization associated with toluene.[8]
-
Cool the reaction mixture to room temperature. The product, L-glutamic acid dibenzyl ester p-toluenesulfonate, will often precipitate. Diethyl ether or ethyl acetate can be added to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with cold toluene and then hexanes, and dry under vacuum. This salt is often used directly in the next step.
Step 2: N-α-Boc Protection
-
Suspend the L-glutamic acid dibenzyl ester p-toluenesulfonate salt in DCM.
-
Cool the mixture in an ice bath (0 °C).
-
Add a suitable base (e.g., TEA, 2.2 eq) to neutralize the tosylate salt and liberate the free amine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor for completion using TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted (Boc)₂O byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Glu(OBzl)-OBzl.
Step 3: Purification
-
The crude product is typically an oil or a waxy solid.
-
Purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is solid, recrystallization from a solvent system like ethyl acetate/hexanes can yield the pure compound.
Quality Control and Analytical Characterization
Rigorous analytical testing is mandatory to validate the identity, purity, and integrity of the synthesized Boc-L-Glu(OBzl)-OBzl before its use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of amino acid derivatives. A reverse-phase method is typically employed.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Result: A single major peak corresponding to the product. Purity should typically be ≥98% for use in SPPS.
This method effectively separates the product from starting materials and common byproducts.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.35 ppm (m, 10H): Aromatic protons from the two benzyl groups.
-
δ ~5.10 ppm (s, 4H): Methylene protons (-CH₂-) of the two benzyl ester groups.
-
δ ~5.0-5.2 ppm (d, 1H): NH proton of the Boc group.
-
δ ~4.4-4.5 ppm (m, 1H): α-proton (-CH-) of the glutamic acid backbone.
-
δ ~2.4-2.6 ppm (m, 2H): γ-protons (-CH₂-) of the glutamic acid side chain.
-
δ ~1.9-2.2 ppm (m, 2H): β-protons (-CH₂-) of the glutamic acid side chain.
-
δ 1.45 ppm (s, 9H): Methyl protons of the tert-butyl group (Boc).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~172-174 ppm: Two signals for the α- and γ-carbonyl carbons of the benzyl esters.
-
δ ~155 ppm: Carbonyl carbon of the Boc group.
-
δ ~135-136 ppm: Quaternary aromatic carbons (ipso-carbons) of the benzyl groups.
-
δ ~128 ppm: Aromatic C-H carbons of the benzyl groups.
-
δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~67 ppm: Two signals for the methylene carbons (-CH₂-) of the benzyl esters.
-
δ ~53 ppm: α-carbon of the glutamic acid backbone.
-
δ ~30 ppm: γ-carbon of the glutamic acid side chain.
-
δ ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
δ ~27 ppm: β-carbon of the glutamic acid side chain.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.
-
Expected [M+Na]⁺: 480.22 g/mol
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Glu(OBzl)-OBzl is a specialized reagent for instances where both carboxyl groups of a glutamic acid residue need to be protected by an acid-stable group. This is less common than using the γ-protected Boc-Glu(OBzl)-OH, which is used to incorporate a glutamic acid residue into a peptide chain. The dibenzyl ester is primarily a synthetic intermediate or could be used in fragment condensation strategies.
When its mono-ester counterpart, Boc-Glu(OBzl)-OH, is used in a standard Boc-SPPS workflow, the process is as follows:
Caption: Typical cycle for incorporating Boc-Glu(OBzl)-OH in SPPS.
Deprotection Strategy
The key to the Boc/Bzl strategy is the differential acid lability of the protecting groups.
-
Boc Group Removal: Achieved with ~25-50% TFA in DCM. This is performed at every cycle and must not significantly cleave the benzyl esters.[1]
-
Benzyl Ester Removal: This is part of the final "global deprotection" step after the full peptide sequence has been assembled. It requires much harsher conditions:
-
Strong Acidolysis: Treatment with anhydrous Hydrogen Fluoride (HF), often with scavengers like anisole, is the classic method. This cleaves the peptide from the resin (e.g., Merrifield resin) and removes benzyl-based side-chain protecting groups simultaneously.[1]
-
Catalytic Hydrogenolysis: In solution phase, benzyl esters can be cleanly removed by hydrogenation using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[3] This method is orthogonal to most other protecting groups but is not compatible with standard solid-phase techniques or peptides containing sulfur (e.g., Cys, Met).
-
Conclusion
N-α-(tert-Butoxycarbonyl)-L-glutamic acid dibenzyl ester is a valuable, albeit specialized, chemical tool. Its utility is rooted in the robust and well-characterized Boc/Bzl protection strategy. By providing a stable means of protecting both carboxylic acid functionalities of glutamic acid, it facilitates complex synthetic routes. The successful application of this reagent is contingent upon a rigorous approach to its synthesis and quality control, as detailed in this guide. For professionals in peptide synthesis and drug development, a mastery of such building blocks and their strategic deployment is essential for achieving high-purity, complex peptide targets.
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